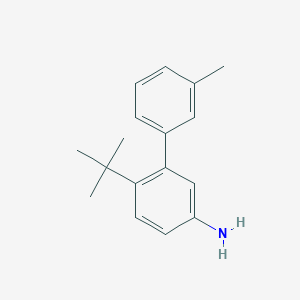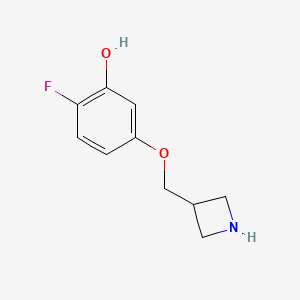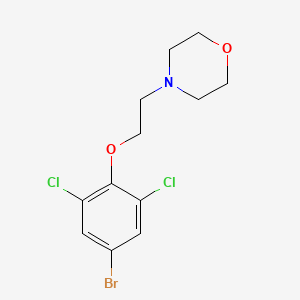![molecular formula C12H11ClN4O2S2 B15339627 2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)
2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine is a heterocyclic compound that integrates a thieno[3,2-d]pyrimidine core with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Chlorination and Sulfonylation: The final steps involve chlorination using reagents like thionyl chloride and sulfonylation with propane-2-sulfonyl chloride under controlled temperatures and inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process with appropriate catalysts and solvents to ensure cost-effectiveness and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.
Oxidation and Reduction: The pyrazole and thieno[3,2-d]pyrimidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products from these reactions include various substituted derivatives that can be further functionalized for specific applications in medicinal chemistry or materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, 2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine has shown potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The molecular targets often include proteins with active sites that can interact with the pyrazole and thieno[3,2-d]pyrimidine rings, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its use in pharmaceuticals as an intermediate.
4-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different functional groups.
Uniqueness
2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine is unique due to the combination of its pyrazole and thieno[3,2-d]pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H11ClN4O2S2 |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
2-chloro-4-(1-propan-2-ylsulfonylpyrazol-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H11ClN4O2S2/c1-7(2)21(18,19)17-6-8(5-14-17)10-11-9(3-4-20-11)15-12(13)16-10/h3-7H,1-2H3 |
Clé InChI |
UTLPSZPSNKFGEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1C=C(C=N1)C2=NC(=NC3=C2SC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


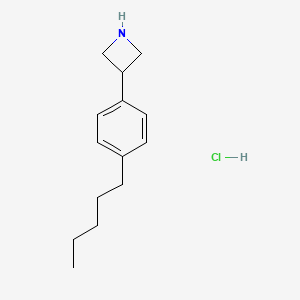
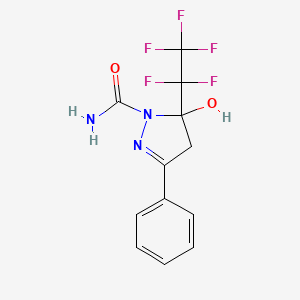

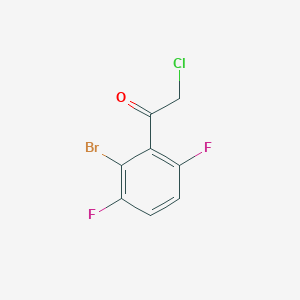

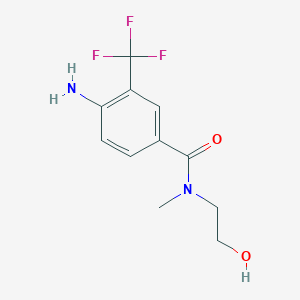
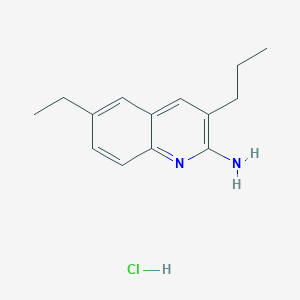
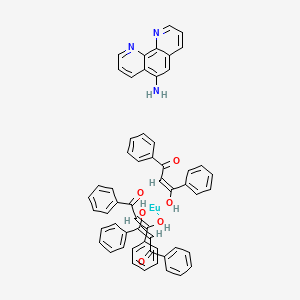
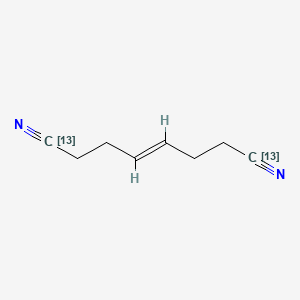
![Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B15339591.png)
